An In-depth Technical Guide to the Physicochemical Properties of 2-(Isoxazol-4-yl)ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Isoxazol-4-yl)ethanamine
Introduction: The Significance of the Isoxazole Moiety in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a molecule is paramount to predicting its behavior in a biological system. This guide provides a comprehensive technical overview of 2-(Isoxazol-4-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry.
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of electronic and structural properties, making it a valuable scaffold in drug design.[1] The isoxazole moiety can influence a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles. Its presence in a variety of approved drugs and clinical candidates underscores its importance in the development of therapeutics for a wide range of diseases.[1] This guide will delve into the key physicochemical parameters of 2-(Isoxazol-4-yl)ethanamine, providing both theoretical understanding and practical experimental protocols for their determination.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.
| Property | Value | Source |
| IUPAC Name | 2-(Isoxazol-4-yl)ethanamine | N/A |
| Synonyms | 2-Isoxazol-4-YL-ethylamine | N/A |
| CAS Number | 1187928-51-3 (for hydrochloride salt) | |
| Molecular Formula | C₅H₈N₂O (free base) | N/A |
| Molecular Weight | 112.13 g/mol (free base) | N/A |
| Molecular Formula (HCl) | C₅H₉ClN₂O | |
| Molecular Weight (HCl) | 148.59 g/mol | |
| Physical Appearance | White to light yellow solid (hydrochloride salt) |
Predicted Physicochemical Properties
In the absence of extensive experimental data for 2-(Isoxazol-4-yl)ethanamine, computational methods provide valuable estimates for key physicochemical properties. These predictions are crucial for initial assessments in drug discovery pipelines. The following values were predicted using established cheminformatics software.
| Parameter | Predicted Value | Significance in Drug Development |
| pKa | 9.8 (most basic) | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. |
| logP | -0.5 | Indicates the lipophilicity of the neutral form, influencing membrane permeability and distribution. |
Ionization Constant (pKa): A Determinant of Biological Behavior
The pKa of a molecule dictates its charge state at a given pH. For an amine-containing compound like 2-(Isoxazol-4-yl)ethanamine, the basicity of the primary amine is a critical parameter.
Causality Behind Experimental Choices
Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon addition of a titrant. This method allows for the precise determination of the inflection point, which corresponds to the pKa.
Experimental Protocol: Potentiometric Titration
This protocol outlines a self-validating system for the determination of the pKa of 2-(Isoxazol-4-yl)ethanamine hydrochloride.
Materials:
-
2-(Isoxazol-4-yl)ethanamine hydrochloride
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free
-
Deionized water, high purity
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
Procedure:
-
Solution Preparation: Accurately weigh and dissolve a known amount of 2-(Isoxazol-4-yl)ethanamine hydrochloride in deionized water to create a solution of approximately 0.01 M.
-
Titration Setup: Place a known volume of the amine solution into a beaker with a stir bar. Immerse the calibrated pH electrode into the solution.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
-
Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For more precise determination, a first or second derivative plot can be used to identify the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Gatekeeper of Membrane Permeability
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical indicator of a drug's ability to cross biological membranes.
Causality Behind Experimental Choices
The shake-flask method is a direct and reliable way to determine the logP of a compound. While other methods like HPLC-based estimations exist, the shake-flask method provides a direct measure of the partitioning equilibrium.
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol provides a robust method for determining the logP of 2-(Isoxazol-4-yl)ethanamine.
Materials:
-
2-(Isoxazol-4-yl)ethanamine
-
n-Octanol, reagent grade
-
Phosphate buffer (pH 7.4)
-
Separatory funnel or vials
-
Shaker
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together and allowing the phases to separate.
-
Compound Addition: Prepare a stock solution of 2-(Isoxazol-4-yl)ethanamine in the pre-saturated aqueous buffer.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a fundamental property that affects a drug's absorption and distribution. The hydrochloride salt of 2-(Isoxazol-4-yl)ethanamine is noted to have good water solubility.[1]
Causality Behind Experimental Choices
The equilibrium shake-flask method is the most accurate method for determining thermodynamic solubility. It ensures that the solution is in true equilibrium with the solid-state of the compound.
Experimental Protocol: Equilibrium Shake-Flask Method for Aqueous Solubility
This protocol describes a reliable method for determining the aqueous solubility of 2-(Isoxazol-4-yl)ethanamine hydrochloride.
Materials:
-
2-(Isoxazol-4-yl)ethanamine hydrochloride
-
Phosphate buffer (pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for aqueous solubility determination.
Synthesis of 2-(Isoxazol-4-yl)ethanamine
The synthesis of isoxazole derivatives can be achieved through various methods, with one common approach being the reaction of hydroxylamine with a 1,3-dicarbonyl compound.[2] A representative synthesis for a 4-substituted isoxazole is the one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride.[3]
Spectroscopic Characterization
¹H NMR Spectroscopy
-
Isoxazole Ring Protons: The protons on the isoxazole ring are expected to appear in the aromatic region of the spectrum. The H-5 proton will likely be the most downfield, followed by the H-3 proton. The H-4 proton, being on a carbon adjacent to the ethylamine substituent, will have a distinct chemical shift.[4][5]
-
Ethylamine Chain Protons: The two methylene groups of the ethylamine chain will appear as triplets, with the methylene group adjacent to the isoxazole ring being more downfield than the methylene group adjacent to the amine.
-
Amine Protons: The primary amine protons will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
-
Isoxazole Ring Carbons: The carbon atoms of the isoxazole ring will have characteristic chemical shifts, with C-5 and C-3 being the most downfield.[4][6]
-
Ethylamine Chain Carbons: The two methylene carbons will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
-
N-H Stretch: The primary amine will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
C=N and C=C Stretches: The isoxazole ring will show characteristic C=N and C=C stretching vibrations in the fingerprint region.
-
C-N Stretch: The C-N stretch of the aliphatic amine will be present in the 1000-1200 cm⁻¹ region.
-
For the hydrochloride salt, a broad absorption due to the N-H⁺ stretching of the ammonium salt is expected in the 2400-3200 cm⁻¹ range.[7]
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragmentation patterns for ethylamine derivatives include the loss of the amine group and cleavage of the ethyl chain.[8][9] The isoxazole ring may also undergo characteristic fragmentation.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 2-(Isoxazol-4-yl)ethanamine. By combining predicted data with established experimental protocols, researchers and drug development professionals can gain a solid understanding of this molecule's fundamental characteristics. A thorough grasp of its pKa, logP, and aqueous solubility is essential for its rational application in medicinal chemistry and for the design of future isoxazole-based therapeutics.
References
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